molecular formula C9H8Cl4OS B15076213 Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- CAS No. 89227-86-1

Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-

Cat. No.: B15076213
CAS No.: 89227-86-1
M. Wt: 306.0 g/mol
InChI Key: BOCIJEAEALDCIC-UHFFFAOYSA-N
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Description

Chemical Identity: The compound, formally named 2,2,2-Trichloro-1-[[(4-chlorophenyl)methyl]thio]ethanol, features a trichloroethanol backbone (CCl₃-CHOH-) substituted with a (4-chlorophenyl)methylthio group (-SCH₂C₆H₄Cl). Its molecular formula is C₉H₈Cl₄OS, with an estimated molecular mass of ~307.9 g/mol (based on structural analogs like 2,2,2-trichloro-1-(4-chlorophenyl)ethanol, which has a mass of 259.9 g/mol ).

For example, thioether-containing compounds are synthesized by reacting chloroacetamide derivatives with thiols in ethanol under reflux, as seen in the preparation of pyridine-thioacetamide insecticides .

The thioether group may enhance bioactivity by altering binding affinity to target enzymes or receptors.

Properties

CAS No.

89227-86-1

Molecular Formula

C9H8Cl4OS

Molecular Weight

306.0 g/mol

IUPAC Name

2,2,2-trichloro-1-[(4-chlorophenyl)methylsulfanyl]ethanol

InChI

InChI=1S/C9H8Cl4OS/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,8,14H,5H2

InChI Key

BOCIJEAEALDCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC(C(Cl)(Cl)Cl)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- typically involves the chlorination of dichlorodiphenyltrichloroethane (DDT) to form an intermediate compound, which is then hydrolyzed to produce the final product . The reaction conditions often include the use of chlorinating agents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve efficient production. The final product is then purified through various techniques such as distillation and crystallization to ensure it meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce chlorinated alcohols, while reduction could yield simpler hydrocarbons. Substitution reactions often result in the formation of new compounds with different functional groups .

Scientific Research Applications

Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on biological systems and its potential use in biochemical assays.

    Medicine: Research is conducted on its potential therapeutic applications and its effects on human health.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Dicofol (2,2,2-Trichloro-1,1-Bis(4-Chlorophenyl)Ethanol)
  • Molecular Formula : C₁₄H₉Cl₅O
  • Molecular Weight : 370.5 g/mol
  • Use : Miticide targeting spider mites.
  • Key Features: Two 4-chlorophenyl groups attached to the trichloroethanol core. Higher hydrophobicity than the target compound due to the absence of a polar thioether group. Regulated residues in food products (e.g., poultry meat at 0.05 ppm) .
o,p’-DDT (1-Chloro-2-(2,2,2-Trichloro-1-(4-Chlorophenyl)Ethyl)Benzene)
  • Molecular Formula : C₁₄H₉Cl₅
  • Molecular Weight : 354.5 g/mol
  • Use: Historical insecticide (now restricted).
  • Key Features: Trichloroethyl group linked to chlorophenyl and chlorobenzene moieties. Lacks the ethanol hydroxyl group, increasing lipophilicity and environmental persistence.
2,2,2-Trichloro-1-(4-Chlorophenyl)Ethanol
  • Molecular Formula : C₈H₆Cl₄O
  • Molecular Weight : 259.9 g/mol
  • Key Features :
    • Simplest analog of the target compound, missing the methylthio substituent.
    • Serves as a metabolite or intermediate in dicofol degradation .
Table 1: Comparative Properties of Trichloroethanol Derivatives
Property Target Compound Dicofol o,p’-DDT
Molecular Formula C₉H₈Cl₄OS C₁₄H₉Cl₅O C₁₄H₉Cl₅
Molecular Weight ~307.9 370.5 354.5
Polar Groups -OH, -SCH₂C₆H₄Cl -OH None
LogP (Estimated) ~3.5–4.0 ~5.0 ~6.2
Bioactivity Hypothetical insecticide Miticide Insecticide
Environmental Fate Likely lower persistence than DDT due to -OH and thioether oxidation Moderate persistence High persistence

Mechanistic and Toxicological Insights

  • Mode of Action: DDT and dicofol disrupt neuronal sodium channels . The target compound’s thioether group may introduce alternative binding mechanisms, such as sulfhydryl group interactions with enzymes. Pyridine-thioether analogs demonstrate enhanced insecticidal activity compared to non-thioether derivatives, suggesting a role for sulfur in bioactivity .
  • Toxicity and Bioaccumulation: The hydroxyl group in the target compound may reduce bioaccumulation compared to DDT, as seen in dicofol’s shorter environmental half-life .

Biological Activity

Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- (CAS Number: 15446-11-4) is an organochlorine compound notable for its complex structure and potential biological activities. This article explores its biological activity, including toxicological effects, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₈Cl₄OS
Molecular Weight292.01 g/mol
Density1.6 g/cm³
Boiling Point311.9 °C at 760 mmHg
Flash Point142.4 °C
LogP4.1207
Vapor Pressure0.000234 mmHg at 25 °C

Toxicological Profile

Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- has been classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life . Its toxicity profile indicates that it can pose significant health risks upon exposure, particularly through ingestion. The compound is associated with acute toxicity and potential chronic effects due to its persistent nature in the environment.

Endocrine Disruption

Chlorinated compounds are often scrutinized for their endocrine-disrupting capabilities. Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- may interfere with hormonal functions due to its structural properties resembling known endocrine disruptors . The implications of this activity could extend to reproductive health and developmental processes in exposed organisms.

Case Studies and Research Findings

  • Liver Tumor Studies : A nested case-control study investigated the correlation between exposure to chlorinated compounds (including DDT) and liver tumors in humans. Although not directly related to ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-, the findings underscore the potential carcinogenic risks associated with chlorinated phenyl compounds .
  • Aquatic Toxicity : Environmental studies have indicated that similar organochlorine compounds can lead to significant ecological impacts. The long-term effects on aquatic life from exposure to such chemicals highlight the need for thorough assessments of their biological activity in environmental contexts .
  • Therapeutic Potential : While direct evidence regarding the therapeutic applications of ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]- is sparse, its structural analogs have been explored for various pharmacological properties. Future research may reveal novel applications in medicinal chemistry based on its unique chemical characteristics.

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